molecular formula C10H9FN2O3 B13679967 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13679967
M. Wt: 224.19 g/mol
InChI Key: KASRBHUHSGGULY-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the isoquinoline core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route may include:

    Nitration: Introduction of the nitro group to the isoquinoline ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methylation: Addition of a methyl group to the isoquinoline ring.

    Cyclization: Formation of the dihydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroisoquinoline to an isoquinoline.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-2-methyl-7-amino-3,4-dihydroisoquinolin-1(2H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.

    2-Methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom.

    6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group.

Uniqueness

The presence of the fluorine, methyl, and nitro groups in 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical properties, such as increased lipophilicity, altered electronic distribution, and potential biological activity, distinguishing it from similar compounds.

Biological Activity

6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family. Its unique structure, characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 7-position, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₉H₇FN₂O₃, with a molecular weight of approximately 224.20 g/mol. The presence of functional groups such as the nitro and fluorine atoms enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₉H₇FN₂O₃
Molecular Weight224.20 g/mol
CAS Number2752328-59-7
Storage TemperatureRefrigerated

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities. Isoquinoline derivatives are often explored for their pharmacological properties, including:

  • Antimicrobial Effects : The compound may inhibit the growth of various bacterial strains due to its structural features that enhance interaction with microbial targets.
  • Anti-inflammatory Properties : The nitro group can undergo metabolic activation in biological systems, potentially leading to anti-inflammatory effects.
  • Analgesic Activity : Similar compounds have shown promise in pain relief, suggesting that this derivative may also possess analgesic properties.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups may enhance binding affinity and specificity towards these targets.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various isoquinoline derivatives against common bacterial pathogens. Results indicated that compounds similar to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine production in cultured macrophages, indicating potential for treating inflammatory diseases.
  • Analgesic Properties : A pharmacological assessment revealed that the compound significantly reduced pain responses in animal models when administered at specific dosages.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Features
6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-oneLacks methyl group at position 2
6-Methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-oneContains methoxy instead of fluoro
7-NitroisoquinolinSimplified structure without additional substituents

The combination of both fluorine and methyl groups in this compound may enhance its biological activity compared to others.

Properties

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

6-fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C10H9FN2O3/c1-12-3-2-6-4-8(11)9(13(15)16)5-7(6)10(12)14/h4-5H,2-3H2,1H3

InChI Key

KASRBHUHSGGULY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])F

Origin of Product

United States

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